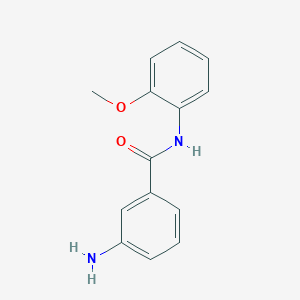
3-Amino-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Amino-substituted benzamide derivatives, including compounds similar to 3-Amino-N-(2-methoxyphenyl)benzamide, have been studied for their antioxidant properties. These compounds show potential as powerful antioxidants due to their ability to scavenge free radicals. The electrochemical behavior of such derivatives is essential in understanding their free radical scavenging activity. The oxidation process of these compounds is complex and pH-dependent, often resulting in the formation of quinonediimine derivatives, which are crucial in their antioxidant mechanism (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Structural Analysis for Antioxidant Properties
The structure of similar compounds has been analyzed to understand their antioxidant properties. Techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation have been used to study the molecular geometry and electronic properties. These studies provide insights into the antioxidant activities of these compounds, helping in drug design and development (Demir et al., 2015).
Biologically Active Derivatives
Research on derivatives of benzamide, similar to this compound, has shown that these compounds can exhibit significant biological activities, including antibacterial and antifungal properties. The structural configuration of these compounds, such as the planarity with their respective rings, contributes to their biological activity (Vasu et al., 2005).
Potential in Drug Design
These compounds have drawn attention in novel drug design due to their range of bioactivities. Their inhibitory potencies against various enzymes and potential as lead compounds in drug development are notable. The structural elucidation and enzyme assays have demonstrated their significant potential in therapeutic applications (Tuğrak et al., 2020).
Antimicrobial and Antioxidant Activities
New benzamides isolated from endophytic Streptomyces have been studied for their antimicrobial and antioxidant activities. These compounds, including novel benzamides, have shown promising results in combating microbial infections and oxidative stress (Yang et al., 2015).
Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, similar to this compound, have been used in studies for corrosion inhibition on mild steel. Their electronic properties and adsorption behavior on metal surfaces are crucial in understanding their efficacy as corrosion inhibitors (Mishra et al., 2018).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects . Safety measures include obtaining special instructions before use, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
Relevant Papers The papers retrieved provide information on the synthesis of benzamides , the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide , and the antioxidant and antibacterial activities of certain compounds . These papers could provide further insights into the properties and potential applications of “3-Amino-N-(2-methoxyphenyl)benzamide”.
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets by binding to them, thereby influencing their function. The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it may influence protein-related pathways. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
As a biochemical used in proteomics research , it may influence the function of proteins or enzymes, leading to changes at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
3-Amino-N-(2-methoxyphenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to bind to specific enzymes, altering their activity and influencing various biochemical pathways. For instance, it has been observed to interact with proteases, enzymes that break down proteins, by inhibiting their activity. This inhibition can lead to a decrease in protein degradation, thereby affecting cellular processes that rely on protein turnover .
Additionally, this compound can interact with other biomolecules such as receptors and transporters. These interactions can modulate the activity of these molecules, leading to changes in cellular signaling and metabolism. The nature of these interactions is often characterized by the binding affinity of the compound to the target biomolecule, which can be measured using various biochemical assays .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compoundFor example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with signaling pathways that promote cell growth .
Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. This can lead to changes in the levels of various proteins within the cell, ultimately affecting cellular function. In terms of cellular metabolism, this compound can influence metabolic pathways by interacting with enzymes involved in these processes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active site of enzymes, inhibiting their activity by preventing substrate binding or catalysis. For example, its interaction with proteases involves binding to the enzyme’s active site, thereby blocking the access of protein substrates and inhibiting protein degradation .
In addition to enzyme inhibition, this compound can also activate certain enzymes by binding to allosteric sites, leading to conformational changes that enhance enzyme activity. This dual ability to inhibit or activate enzymes makes it a versatile tool for studying enzyme function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of protein degradation and altered gene expression .
In in vitro studies, the stability of this compound can be assessed by measuring its concentration over time using techniques such as high-performance liquid chromatography. In in vivo studies, the long-term effects of this compound can be evaluated by monitoring changes in cellular function and metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as toxicity and organ damage. For example, high doses of this compound have been associated with liver toxicity in animal models, highlighting the importance of dose optimization in research studies .
Threshold effects have also been observed, where a certain concentration of the compound is required to achieve a measurable effect. Beyond this threshold, increasing the dose can lead to a proportional increase in the observed effects, up to a point where further increases in dose do not result in additional effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have different biological activities. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors .
Additionally, this compound can affect the levels of metabolic intermediates by modulating the activity of enzymes involved in metabolic pathways. For example, by inhibiting proteases, this compound can alter the levels of amino acids and peptides within the cell, thereby affecting protein synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through transporter proteins that facilitate its entry into the cytoplasm. Once inside the cell, it can bind to specific proteins that help distribute it to different cellular compartments .
The localization and accumulation of this compound within cells can be influenced by factors such as the expression levels of transporters and binding proteins, as well as the presence of other molecules that compete for binding. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and optimizing its use in research .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression .
Additionally, this compound can be localized to other organelles such as the endoplasmic reticulum or mitochondria, where it can affect processes such as protein folding and energy metabolism. The subcellular localization of this compound can be studied using techniques such as fluorescence microscopy, which allows for the visualization of its distribution within cells .
Eigenschaften
IUPAC Name |
3-amino-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWAPCIPUOQNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
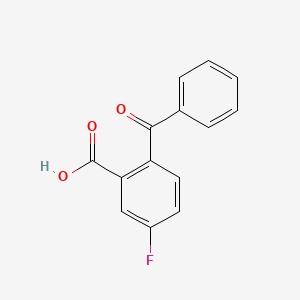
![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)





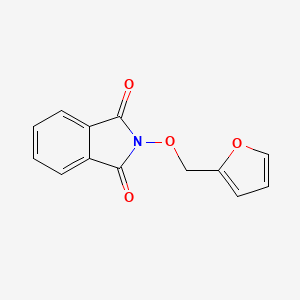
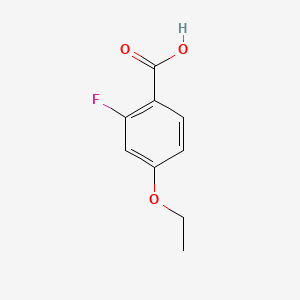
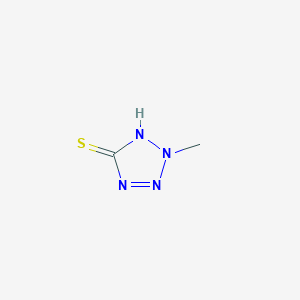

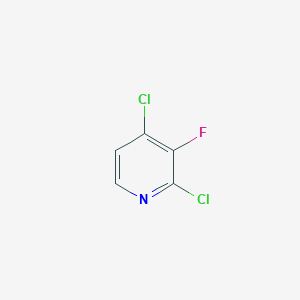

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)
